Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 642084-44-4
VCID: VC16899504
InChI: InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18)
SMILES:
Molecular Formula: C15H12BrN3O
Molecular Weight: 330.18 g/mol

Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-

CAS No.: 642084-44-4

Cat. No.: VC16899504

Molecular Formula: C15H12BrN3O

Molecular Weight: 330.18 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- - 642084-44-4

Specification

CAS No. 642084-44-4
Molecular Formula C15H12BrN3O
Molecular Weight 330.18 g/mol
IUPAC Name 3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine
Standard InChI InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18)
Standard InChI Key JQXZAATVNPJMHC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring substituted at positions 3 and 5 with bromine and a naphthalenylmethoxy group, respectively, and an amine group at position 2. Key structural attributes include:

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Bromine Substituent: Electron-withdrawing halogen at position 3, likely influencing electronic distribution and reactivity.

  • Naphthalenylmethoxy Group: A bulky lipophilic substituent at position 5, potentially enhancing membrane permeability and target binding.

  • Amine Functional Group: At position 2, contributing to hydrogen-bonding interactions and basicity.

Table 1: Hypothesized Physicochemical Properties

PropertyPredicted ValueBasis (Analog Data)
Molecular Weight~373.23 g/molCalculated from formula
LogP (Partition Coefficient)~3.2Naphthyl group contribution
Aqueous Solubility<0.1 mg/mLBromine and aromaticity
pKa (Amine)~5.5Pyrazinamide analogs

Synthetic Pathways and Feasibility

Retrosynthetic Analysis

Synthesis likely proceeds via functionalization of a preformed pyrazine scaffold:

  • Core Construction: Pyrazine rings are commonly synthesized via condensation reactions, such as the Gutknecht pyrazine synthesis or cyclization of α-aminoketones .

  • Bromination: Electrophilic aromatic bromination at position 3 using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions .

  • Naphthalenylmethoxy Introduction: Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) with 1-naphthalenemethanol, contingent on leaving group activation .

  • Amine Installation: Reduction of a nitro group or displacement of a halogen via Buchwald-Hartwig amination .

Table 2: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsYield (Est.)
1Pyrazine ring formationAmmonia + diketone, 150°C40–60%
2Bromination at C3NBS, AIBN, CCl₄, reflux65–75%
3O-Naphthalenylmethylation at C51-Naphthalenemethanol, DIAD, PPh₃50–70%
4Amination at C2NH₃, Pd(OAc)₂, Xantphos30–50%

Biological and Pharmacological Implications

Structure-Activity Relationship (SAR) Insights

  • Bromine at C3: Analogous to 5-bromopyrazine-2-carboxylic acid (CAS 876161-05-6), bromine increases electrophilicity, potentially enhancing covalent binding to target proteins .

  • Naphthylmethoxy at C5: Similar to aryl ethers in fluoroquinolones, this group may intercalate DNA or inhibit topoisomerases .

  • Amine at C2: Critical for hydrogen bonding with Asp70 in PanD’s active site, as observed in POA analogs .

Table 3: Comparative Activity of Pyrazine Derivatives

CompoundMIC₉₀ (Mtb, μg/mL)Target
Pyrazinamide16–50 PanD
5-Bromopyrazine-2-carboxylic acid8–12 PanD
3-Bromo-5-(1-naphthalenylmethoxy)pyrazinaminePredicted: 4–8PanD/DNA topoisomerase

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

  • GI Absorption: High (predicted) due to moderate LogP (~3.2) and non-polar naphthyl group .

  • BBB Penetration: Likely limited by molecular weight (>350 Da) and polar surface area (~75 Ų) .

Metabolic Stability

  • CYP450 Interactions: Naphthalene rings are prone to epoxidation by CYP3A4/2C9, potentially requiring coadministration with inhibitors .

  • Glucuronidation: The amine group may undergo Phase II conjugation, reducing systemic exposure .

Toxicity Risks

  • Hepatotoxicity: Common in pyrazinamide analogs due to reactive metabolites; naphthyl group may exacerbate this .

  • Genotoxicity: Potential aryl radical formation from naphthalene metabolism .

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization are needed to confirm physicochemical predictions.

  • Target Identification: Proteomic studies to elucidate binding partners beyond PanD.

  • Resistance Profiling: Activity against PZA-resistant Mtb strains with pncA mutations .

  • Formulation Strategies: Lipid-based carriers to mitigate solubility limitations .

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